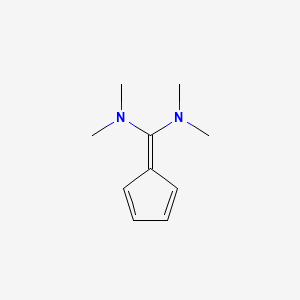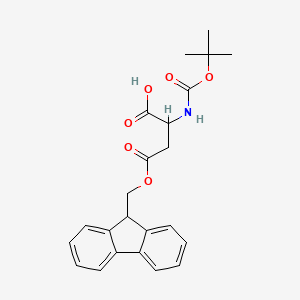![molecular formula C6H6CaNNaO6 B12810039 calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 60034-45-9](/img/structure/B12810039.png)
calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is a coordination compound that includes calcium and sodium ions complexed with a bis(carboxylatomethyl)amino acetate ligand. This compound is known for its chelating properties, which allow it to bind to metal ions, making it useful in various applications, including medicine and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is typically synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The reaction involves the following steps:
Dissolution of EDTA: EDTA is dissolved in water.
Addition of Calcium and Sodium Salts: Calcium chloride and sodium hydroxide are added to the EDTA solution.
pH Adjustment: The pH of the solution is adjusted to around 7-8 using sodium hydroxide.
Precipitation: The resulting solution is heated to precipitate the calcium sodium 2-[bis(carboxylatomethyl)amino]acetate.
Filtration and Drying: The precipitate is filtered and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and automated pH control systems are often used to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the metal ions in the complex are replaced by other metal ions.
Common Reagents and Conditions
Chelation Reactions: These reactions typically occur in aqueous solutions at neutral to slightly alkaline pH. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride.
Substitution Reactions: These reactions can be carried out by adding a different metal salt to the solution containing the calcium sodium 2-[bis(carboxylatomethyl)amino]acetate complex.
Major Products
The major products of these reactions are the metal complexes formed with the chelating agent. For example, when calcium sodium 2-[bis(carboxylatomethyl)amino]acetate reacts with ferric chloride, the product is a ferric complex of the chelating agent .
Aplicaciones Científicas De Investigación
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to sequester metal ions in analytical chemistry and industrial processes.
Biology: It is employed in biological research to study metal ion interactions and transport mechanisms.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Mecanismo De Acción
The mechanism of action of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate involves the formation of stable complexes with metal ions. The bis(carboxylatomethyl)amino acetate ligand has multiple binding sites that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system .
Comparación Con Compuestos Similares
Similar Compounds
Calcium disodium ethylenediaminetetraacetate (EDTA): Similar in structure and function, used for chelation therapy and industrial applications.
Sodium calcium nitrilotriacetate: Another chelating agent with similar applications in water treatment and cleaning agents.
Uniqueness
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is unique due to its specific binding affinity for calcium and sodium ions, making it particularly effective in applications where these ions are prevalent. Its stability and solubility in water also contribute to its versatility in various fields .
Propiedades
Número CAS |
60034-45-9 |
|---|---|
Fórmula molecular |
C6H6CaNNaO6 |
Peso molecular |
251.18 g/mol |
Nombre IUPAC |
calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3 |
Clave InChI |
ATEKMIYHWFLUPG-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)








![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)


